An In-depth Technical Guide to 9-Acetylanthracene (CAS 784-04-3) for Researchers and Drug Development Professionals
An In-depth Technical Guide to 9-Acetylanthracene (CAS 784-04-3) for Researchers and Drug Development Professionals
An Introduction to 9-Acetylanthracene: A Versatile Building Block in Chemical Biology and Drug Discovery
9-Acetylanthracene, identified by the CAS number 784-04-3, is a polycyclic aromatic hydrocarbon (PAH) derivative of anthracene (B1667546).[1] This yellow crystalline solid has garnered significant attention in various scientific fields due to its unique photochemical properties and its utility as a versatile starting material in organic synthesis.[1][2] For researchers, scientists, and professionals in drug development, 9-acetylanthracene serves as a crucial scaffold for the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of novel anticancer agents and fluorescent probes for biological imaging.[2][3]
Physicochemical and Safety Data
A comprehensive understanding of the physicochemical properties and safety profile of 9-acetylanthracene is paramount for its effective and safe handling in a laboratory setting. The key data for this compound are summarized in the tables below.
Table 1: Physicochemical Properties of 9-Acetylanthracene
| Property | Value | Reference |
| CAS Number | 784-04-3 | [4] |
| Molecular Formula | C₁₆H₁₂O | [4] |
| Molecular Weight | 220.27 g/mol | [4] |
| Appearance | Yellow to yellow-brown crystalline powder | [1] |
| Melting Point | 75-76 °C | [4] |
| Boiling Point | 405.9 ± 14.0 °C at 760 mmHg | N/A |
| Solubility | Insoluble in water. Soluble in organic solvents like benzene (B151609) and dichloromethane. | [5] |
| IUPAC Name | 1-(anthracen-9-yl)ethanone | [4] |
| Synonyms | 9-Anthryl methyl ketone, 1-(9-Anthracenyl)ethanone | [4] |
Table 2: Safety and Hazard Information for 9-Acetylanthracene
| Hazard Statement | Precautionary Statement | Pictogram |
| Causes skin irritation. | Wash skin thoroughly after handling. | GHS07 |
| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. | GHS07 |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. | GHS07 |
| Use only outdoors or in a well-ventilated area. | ||
| IF ON SKIN: Wash with plenty of soap and water. | ||
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Experimental Protocols
Detailed methodologies for the synthesis of 9-acetylanthracene and its subsequent use in the preparation of bioactive derivatives, along with a standard protocol for evaluating their cytotoxic effects, are provided below.
Protocol 1: Synthesis of 9-Acetylanthracene via Friedel-Crafts Acetylation
This protocol describes the widely used Friedel-Crafts acetylation of anthracene to produce 9-acetylanthracene.[6]
Materials:
-
Purified anthracene (0.28 mole)
-
Anhydrous benzene (320 ml)
-
Reagent grade acetyl chloride (1.68 moles)
-
Anhydrous aluminum chloride (0.56 mole)
-
Ice-calcium chloride cooling mixture
-
1-L three-necked flask equipped with a thermometer, calcium chloride drying tube, motor-driven stirrer, and an addition funnel.
Procedure:
-
Suspend the purified anthracene in anhydrous benzene and acetyl chloride in the three-necked flask.
-
Cool the flask using the ice-calcium chloride mixture to a temperature between -5°C and 0°C.
-
Slowly add anhydrous aluminum chloride in small portions, ensuring the temperature is maintained within the specified range.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes.
-
Allow the reaction temperature to slowly rise to 10°C.
-
The resulting red complex is collected by suction filtration and washed with dry benzene.
-
The complex is then carefully added in small portions to a mixture of ice and concentrated hydrochloric acid with stirring.
-
The crude 9-acetylanthracene is collected by suction filtration.
-
For purification, the crude product is refluxed in 95% ethanol for 20 minutes, cooled, and filtered to remove any unreacted anthracene.
-
The filtrate containing the dissolved product is then cooled slowly (finally to 0–5°C) to crystallize the 9-acetylanthracene.
-
A second recrystallization from 95% ethanol yields the purified product.
Protocol 2: Synthesis of 9-Anthracenyl Chalcone (B49325) Derivatives
This protocol details the synthesis of a series of bioactive 9-anthracenyl chalcone derivatives from 9-acetylanthracene, which have demonstrated anticancer activity.[3]
Materials:
-
9-Acetylanthracene
-
Substituted aromatic aldehydes
-
Magnesium oxide nanoparticles (MgO NPs) as a catalyst
-
50% Ethanol
Procedure:
-
In a round-bottom flask, dissolve 9-acetylanthracene and a substituted aromatic aldehyde in 50% ethanol.
-
Add a catalytic amount of MgO nanoparticles to the solution.
-
Stir the reaction mixture at room temperature for approximately 1 hour.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration and purified by recrystallization or column chromatography.
Protocol 3: Cytotoxicity Evaluation of 9-Anthracenyl Chalcones using the Sulforhodamine B (SRB) Assay
This protocol is adapted from the methodology used to evaluate the anticancer activity of the synthesized 9-anthracenyl chalcones.[3] The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Human cancer cell lines (e.g., HeLa, MIAPACA, U-87, SIHA)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
9-Anthracenyl chalcone derivatives
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 9-anthracenyl chalcone derivatives for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and allow them to air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Allow the plates to air dry and then add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control. The GI₅₀ (Growth Inhibition of 50%) value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.
Signaling Pathways and Logical Relationships
The utility of 9-acetylanthracene in drug development is exemplified by its use as a precursor for compounds that can induce apoptosis in cancer cells. Chalcones, including those derived from 9-acetylanthracene, are known to trigger programmed cell death.[3] A generalized workflow for the synthesis and evaluation of these compounds, along with a representative apoptotic signaling pathway, is illustrated below.
Caption: Workflow from synthesis to biological evaluation and the resulting apoptotic pathway.
Conclusion
9-Acetylanthracene stands as a significant and versatile chemical entity for professionals in research and drug development. Its straightforward synthesis and reactive acetyl group provide an accessible entry point for the creation of a diverse range of derivatives. The successful synthesis and demonstrated anticancer activity of 9-anthracenyl chalcones underscore the potential of this scaffold in the development of novel therapeutic agents. The detailed protocols and conceptual workflows provided in this guide aim to facilitate further exploration and application of 9-acetylanthracene in the ongoing quest for new and effective pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. New 1,4-anthracene-9,10-dione derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chembk.com [chembk.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
